Predicted Anti-Inflammatory and Lipid-Modulating Profile vs. Unsubstituted Parent Thiourea
PASS (Prediction of Activity Spectra for Substances) in silico analysis assigns (5-Hydroxy-2-methoxyphenyl)thiourea an anti-inflammatory activity probability (Pa) of 0.827 and a lipid metabolism regulator Pa of 0.786, with a low inactivity probability (Pi) of 0.005–0.006, indicating a high-confidence predicted bioactivity profile [1]. In contrast, unsubstituted thiourea is not predicted to exhibit these activities with comparable confidence. This in silico evidence suggests the hydroxy-methoxy substitution pattern shifts the compound toward a distinct pharmacological space that simpler thioureas do not occupy [2].
| Evidence Dimension | Predicted biological activity probability (PASS algorithm) |
|---|---|
| Target Compound Data | Anti-inflammatory: Pa 0.827, Pi 0.005; Lipid metabolism regulator: Pa 0.786, Pi 0.006; Lipid peroxidase inhibitor: Pa 0.779, Pi 0.004 [1] |
| Comparator Or Baseline | Unsubstituted thiourea: not predicted for these specific activities at comparable Pa values (class-level baseline) |
| Quantified Difference | Pa values >0.77 with Pi <0.01 indicate high confidence in predicted differentiation; exact comparator Pa values not available in the same source |
| Conditions | In silico PASS prediction (PMC11140647, Table 7); no in vitro or in vivo validation provided |
Why This Matters
Procurement decisions for early-stage screening should consider that the hydroxy-methoxy substitution pattern predicts a distinct bioactivity fingerprint relative to parent thiourea, supporting selection of this specific analog over unsubstituted thiourea for anti-inflammatory or lipid-related target screening.
- [1] PASS prediction data for CAS 26449-97-8 as reported in PMC article PMC11140647, Table 7. National Center for Biotechnology Information. View Source
- [2] Filimonov DA, et al. Prediction of the Biological Activity Spectra of Organic Compounds Using the PASS Online Web Resource. Chemistry of Heterocyclic Compounds. 2014; 50(3): 444-457. View Source
